5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide
Description
This compound is a carboxamide derivative featuring a 1,2-oxazole core substituted with a methyl group at position 3.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-13(9-20-24-10)15(22)21-11-2-4-12(5-3-11)23-16-14(8-17)18-6-7-19-16/h6-7,9,11-12H,2-5H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPCBPMXPKNCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the cyanopyrazinyl group, and the construction of the isoxazole ring. Common reagents and conditions might include:
Cyclohexyl ring formation: This could involve hydrogenation of a benzene derivative under high pressure and temperature.
Cyanopyrazinyl group introduction: This might be achieved through nucleophilic substitution reactions using pyrazine derivatives.
Isoxazole ring construction: This could involve cyclization reactions using hydroxylamine and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide would depend on its specific molecular targets and pathways. This might involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound :
- Core : 1,2-oxazole with a 5-methyl group.
- Substituents: A cyclohexyl-carboxamide group linked to a 3-cyanopyrazine via an ether bond.
Analog 1: 3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide (BK71159)
- Core : 1,2-oxazole with methyl groups at positions 3 and 5.
- Molecular weight: 341.36 g/mol (vs. 327.34 g/mol for the target compound) .
Analog 2: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
- Core : Pyrazole with chlorine at position 5 and methyl at position 3.
- Key Difference: Replacement of oxazole with pyrazole introduces a nitrogen atom in the ring, modifying electronic properties. The phenyl and cyano groups enhance π-π stacking and dipole interactions, as evidenced by higher melting points (133–135°C) .
Physicochemical and Spectral Properties
Key Observations :
- Pyrazole derivatives (e.g., 3a, 3d) exhibit distinct aromatic proton environments due to phenyl/chlorophenyl substituents.
- The absence of spectral data for the target compound and BK71159 highlights a literature gap.
Biological Activity
5-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a carboxamide functional group, and a cyanopyrazinyl ether. Its molecular formula is , with a molecular weight of approximately 344.39 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it may interact with kinases or phosphatases that regulate cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling cascades. This could lead to effects on cell survival and immune responses.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| SCM5 | A549 (lung cancer) | 62.5 | Induces apoptosis via caspase activation |
| SCM9 | HeLa (cervical cancer) | 25 | Inhibits tumor necrosis factor α production |
These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar activity may be expected from this compound.
Immunomodulatory Effects
Research indicates that compounds with oxazole moieties can modulate immune responses. For instance:
- Inhibition of Cytokine Production : Some derivatives have shown the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells.
- T Cell Proliferation : Compounds similar to this compound have been reported to inhibit phytohemagglutinin-induced T cell proliferation.
Case Studies
A notable study evaluated the biological activity of oxazole derivatives in vitro:
Study Findings:
In vitro assays demonstrated that specific oxazole derivatives inhibited the proliferation of human peripheral blood lymphocytes (PBMCs) and mouse splenocytes. The most potent compounds showed an IC50 value as low as 25 µM against PBMCs.
Mechanistic Insights:
Molecular docking studies revealed potential binding interactions with key signaling proteins involved in cell cycle regulation and apoptosis pathways. These findings highlight the therapeutic potential of oxazole-based compounds in treating autoimmune diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
